molecular formula C17H18F2N4O2 B2872804 N-{1-[5-fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl}-2-methoxy-N-methylacetamide CAS No. 2380176-02-1

N-{1-[5-fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl}-2-methoxy-N-methylacetamide

Cat. No.: B2872804
CAS No.: 2380176-02-1
M. Wt: 348.354
InChI Key: VYWYUAOKTMWSLN-UHFFFAOYSA-N
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Description

N-{1-[5-fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl}-2-methoxy-N-methylacetamide is a synthetic compound with potential applications in various scientific fields. This compound features a pyrimidine ring substituted with fluorine and a fluorophenyl group, making it a unique molecule with interesting chemical properties.

Preparation Methods

The synthesis of N-{1-[5-fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl}-2-methoxy-N-methylacetamide involves several steps. One common method includes the reaction of 5-fluoro-6-(4-fluorophenyl)pyrimidine with azetidine-3-ylamine under specific conditions to form the desired product. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: The fluorine atoms in the compound can be substituted with other groups using nucleophilic substitution reactions. Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts.

Scientific Research Applications

N-{1-[5-fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl}-2-methoxy-N-methylacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms and the pyrimidine ring play a crucial role in its binding affinity and specificity. The exact pathways involved depend on the biological system being studied .

Comparison with Similar Compounds

Similar compounds include other fluorinated pyrimidines and azetidines. What sets N-{1-[5-fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl}-2-methoxy-N-methylacetamide apart is its unique combination of fluorine atoms and the azetidine ring, which may confer distinct chemical and biological properties. Some similar compounds are:

Properties

IUPAC Name

N-[1-[5-fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl]-2-methoxy-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F2N4O2/c1-22(14(24)9-25-2)13-7-23(8-13)17-15(19)16(20-10-21-17)11-3-5-12(18)6-4-11/h3-6,10,13H,7-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYWYUAOKTMWSLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CN(C1)C2=NC=NC(=C2F)C3=CC=C(C=C3)F)C(=O)COC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18F2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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